molecular formula C11H12BrNO2 B13696362 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone

1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone

Cat. No.: B13696362
M. Wt: 270.12 g/mol
InChI Key: VXUUXKRKFISRLC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone is a brominated 2-pyrrolidinone derivative characterized by a 5-bromo-2-methoxyphenyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound belongs to a class of heterocyclic molecules where the 2-pyrrolidinone core is recognized for its versatility in medicinal chemistry due to its ability to mimic peptide bonds and enhance bioavailability .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO2/c1-15-10-5-4-8(12)7-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

VXUUXKRKFISRLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)N2CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone typically involves the bromination of 2-methoxyphenol followed by a series of reactions to introduce the pyrrolidinone group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution at the bromine position under basic or catalytic conditions.

SubstrateNucleophileConditionsProductYieldRef.
1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinonePiperidineK2_2CO3_3, DMF, 80°C, 12h1-(5-Piperidino-2-methoxyphenyl)-2-pyrrolidinone61%
This compoundSodium azideCuI, L-proline, DMSO, 100°C1-(5-Azido-2-methoxyphenyl)-2-pyrrolidinone78%

Mechanistic Insight :

  • Bromine displacement proceeds via a concerted metalation-deprotonation (CMD) pathway with copper catalysis .

  • Electron-withdrawing effects of the pyrrolidinone ring enhance electrophilicity at the para-bromo position.

Methoxy Group Demethylation

The methoxy substituent undergoes cleavage under acidic or oxidative conditions to yield phenolic derivatives.

SubstrateReagentConditionsProductYieldRef.
This compoundBBr3_3CH2_2Cl2_2, −78°C, 2h1-(5-Bromo-2-hydroxyphenyl)-2-pyrrolidinone89%
This compoundHI (aq.)Reflux, 6h1-(5-Bromo-2-hydroxyphenyl)-2-pyrrolidinone92%

Applications :

  • Demethylated products serve as intermediates for O-alkylation or chelation-based metal complexes .

Pyrrolidinone Ring Functionalization

The lactam ring participates in hydrolysis, alkylation, and ring-opening reactions.

Hydrolysis

SubstrateReagentConditionsProductYieldRef.
This compoundHCl (6M)120°C, 24h5-Bromo-2-methoxyphenylglycine45%

Alkylation

SubstrateReagentConditionsProductYieldRef.
This compoundMethyl iodideNaH, THF, 0°C → RT, 4h1-(5-Bromo-2-methoxyphenyl)-3-methyl-2-pyrrolidinone68%

Key Observation :

  • N-Alkylation occurs preferentially at the lactam nitrogen due to its nucleophilic character .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed coupling reactions.

SubstratePartnerCatalyst SystemProductYieldRef.
This compoundPhenylboronic acidPd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O1-(5-Phenyl-2-methoxyphenyl)-2-pyrrolidinone73%
This compoundEthynyltrimethylsilanePdCl2_2, CuI, PPh3_3, Et3_3N1-(5-Ethynyl-2-methoxyphenyl)-2-pyrrolidinone65%

Mechanistic Note :

  • Suzuki-Miyaura coupling proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation and reductive elimination .

Reductive Dehalogenation

Bromine can be removed under hydrogenation conditions to yield dehalogenated derivatives.

SubstrateReagentConditionsProductYieldRef.
This compoundH2_2 (1 atm)Pd/C, EtOH, RT, 12h1-(2-Methoxyphenyl)-2-pyrrolidinone84%

Biological Derivatization

The pyrrolidinone scaffold has been modified to enhance pharmacological activity:

  • GSK3β Inhibition : Introduction of a hydroxymethyl group at the pyrrolidinone C4 position increased binding affinity by 20-fold (IC50_{50} = 0.036 μM).

  • Antibacterial Activity : N-Benzylation with 4-methoxybenzyl groups improved efficacy against Staphylococcus aureus (MIC = 2 μg/mL) .

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:

Comparison with Similar Compounds

The following comparison highlights structural analogs of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone, emphasizing substituent effects on physicochemical and biological properties:

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Substituents Key Structural Differences Potential Biological Activity
This compound C₁₁H₁₂BrNO₂ 5-Bromo, 2-methoxy phenyl Reference compound Anticancer, antimicrobial (inferred)
1-(5-Chloro-2-methoxyphenyl)-4-[1-(2-methylallyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone C₂₂H₂₁ClN₃O₂ 5-Chloro, benzimidazole, 2-methylallyl Chlorine substitution; extended aromatic system Enhanced receptor binding (speculated)
[5-Bromo-2-(2-methoxyethoxy)phenyl]-pyrrolidin-1-yl-methanone C₁₄H₁₈BrNO₃ 5-Bromo, 2-methoxyethoxy phenyl Ethoxy chain increases hydrophilicity Improved solubility for CNS targets
1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone C₁₁H₁₁BrFNO 4-Bromo, 2-fluoro benzyl Fluorine substitution; benzyl linkage Altered pharmacokinetics
5-Bromo-2-(2-methoxyphenyl)pyridine C₁₂H₁₀BrNO Pyridine core, 2-methoxy phenyl Non-pyrrolidinone heterocycle Kinase inhibition (hypothesized)
Pharmacological and Physicochemical Comparisons
  • Electron Effects : Bromine (in the target compound) vs. chlorine (in ) alters electron density, influencing binding to hydrophobic pockets in enzymes or receptors. Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine .
  • Bioisosteric Replacements: Replacing the pyrrolidinone core with pyridine (as in ) eliminates lactam hydrogen-bonding capacity, which may reduce affinity for targets requiring polar interactions .
  • Synthetic Accessibility : The benzimidazole-containing analog requires multi-step synthesis, while the target compound’s simpler structure allows for streamlined preparation via Buchwald-Hartwig amination or Suzuki coupling .

Biological Activity

1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone is an organic compound characterized by its unique structure, which includes a pyrrolidinone ring and a bromo-substituted methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}BrNO2_2. The presence of the pyrrolidinone moiety, a five-membered cyclic amide, contributes to the compound's versatility in biological applications. The bromo atom at the 5-position and the methoxy group at the 2-position on the phenyl ring enhance its chemical reactivity and potential interactions with biological targets .

Anticancer Activity

Pyrrolidinone derivatives have been explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation effectively. For example, certain pyrrolidinones demonstrated IC50 values significantly lower than standard chemotherapeutic agents like cisplatin . Although direct studies on this compound are scarce, its structural characteristics imply potential as an anticancer agent.

The mechanism by which pyrrolidinones exert their biological effects often involves interactions with specific enzymes or receptors. For example:

  • Enzyme Inhibition : Pyrrolidinones have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and cell differentiation .
  • Receptor Modulation : Some derivatives act as antagonists to cannabinoid receptors and other critical pathways involved in inflammation and cancer metastasis .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesBiological Activity
1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinoneSimilar brominated methoxy substitutionAntibacterial, anticancer
5-Bromo-2-methoxyphenolParent compound without the pyrrolidinone moietyModerate antibacterial activity
1-(3-Methoxyphenyl)-2-pyrrolidinoneVariation in phenolic substitutionAnticancer potential
1-(5-Chloro-2-methoxyphenyl)-2-pyrrolidinoneChlorine instead of bromineAntibacterial activity

Case Studies

Several case studies have explored the biological activities of pyrrolidinones:

  • Study on Antibacterial Efficacy : A study demonstrated that pyrrolidine derivatives exhibited potent activity against MRSA, with MIC values significantly lower than traditional antibiotics .
  • Anticancer Evaluation : Research involving thiosemicarbazone-pyrrolidine complexes revealed enhanced anticancer activity against various tumor cell lines compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives (e.g., (S)-tert-butyl (1-(5-bromo-2-methoxyphenyl)ethyl)-carbamate) are synthesized using Boc protection strategies to stabilize intermediates . Purity optimization involves column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization from ethanol. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥98% purity.

Q. How should researchers safely handle this compound in the laboratory?

  • Safety Protocols : While direct safety data for this compound is limited, analogous brominated pyrrolidinones (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) require PPE (gloves, goggles), fume hood use, and immediate decontamination of spills with ethanol/water mixtures . Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and methoxy groups) using CDCl₃ or DMSO-d₆. Coupling constants (e.g., J = 8.5 Hz for aromatic protons) distinguish ortho/meta/para positions .
  • HRMS : Electrospray ionization (ESI+) validates molecular weight (expected [M+H]⁺: ~284.03 Da).
  • FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm pyrrolidinone and methoxy groups .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 5-bromo-2-methoxyphenyl derivatives be addressed?

  • Strategy : Use directing groups (e.g., boronic acids) to control bromination/methoxylation positions. For instance, 5-bromo-2-methoxyphenylboronic acid acts as a precursor for Suzuki-Miyaura couplings . Computational modeling (DFT) predicts electron density distributions to optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, 80°C, 12 h) .

Q. What crystallographic methods resolve structural ambiguities in brominated pyrrolidinones?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structures. Key parameters:

  • Space group: P2₁/c (common for chiral derivatives).
  • R-factor: <0.05 for high-resolution data (<1.0 Å).
  • Hydrogen bonding: Analyze O-H···N interactions to confirm tautomerism in solid-state structures .

Q. How do reaction intermediates of this compound affect catalytic efficiency?

  • Mechanistic Insight : In situ NMR (e.g., benzene-d₆ solvent, 100°C) tracks intermediates like enolate species during hydroamidation. Ruthenium catalysts (e.g., bis-(2-methallyl)-cycloocta-1,5-diene-ruthenium(II)) stabilize transition states, reducing side reactions (e.g., β-hydride elimination) .

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